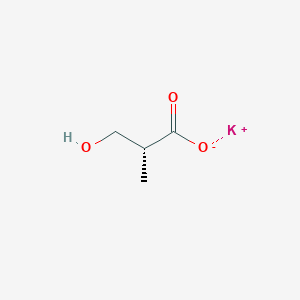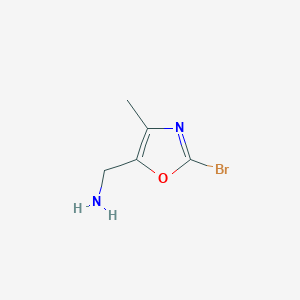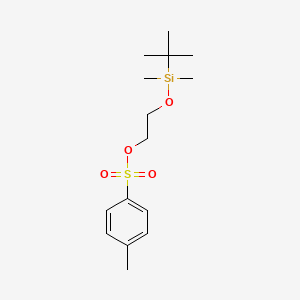
2-tert-Butyldimethylsilyloxyethyl Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyldimethylsilyloxyethyl Tosylate is a chemical compound with the molecular formula C15H26O4SSi and a molecular weight of 330.52 g/mol . It is an intermediate in the synthesis of Everolimus, a macrolide immunosuppressant derived from Rapamycin . This compound is known for its role in inhibiting cytokine-mediated lymphocyte proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for the protection and tosylation steps.
Purification: Purification of the final product through techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.
Deprotection: The major product is the deprotected alcohol.
Applications De Recherche Scientifique
2-tert-Butyldimethylsilyloxyethyl Tosylate has several scientific research applications, including:
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyldimethylsilyloxyethyl Tosylate involves its role as an intermediate in the synthesis of Everolimus. Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting mTOR, Everolimus suppresses cytokine-mediated lymphocyte proliferation, making it effective in immunosuppressive therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl (Mesyl) Compounds: Similar to tosylates, mesylates are used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl (Triflyl) Compounds: These compounds are also used for similar purposes but offer better leaving group properties due to the electron-withdrawing trifluoromethyl group.
Uniqueness
2-tert-Butyldimethylsilyloxyethyl Tosylate is unique due to its specific use as an intermediate in the synthesis of Everolimus, which has significant medical applications . Its combination of a silyl-protected hydroxyl group and a tosylate leaving group makes it particularly useful in multi-step organic syntheses.
Propriétés
Formule moléculaire |
C15H26O4SSi |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3 |
Clé InChI |
SURVAMFPFPDSHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


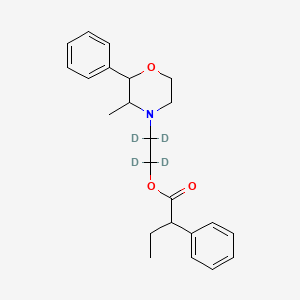
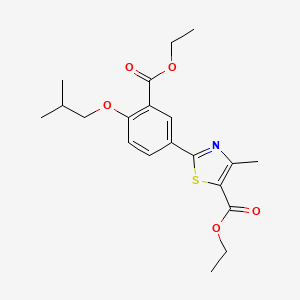

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)


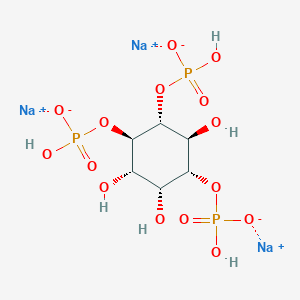
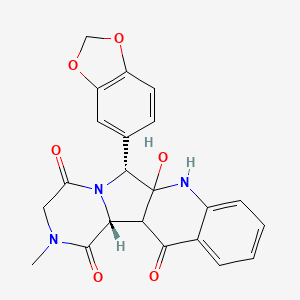
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
